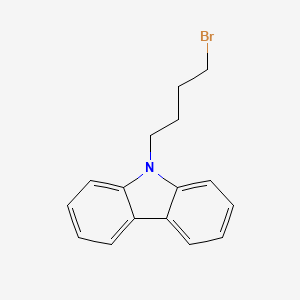

9-(4-bromobutyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(4-bromobutyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCQFUSWIBGIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552271 | |

| Record name | 9-(4-Bromobutyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10420-20-9 | |

| Record name | 9-(4-Bromobutyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Bromobutyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of novel therapeutic agents and advanced organic electronic materials.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white to light yellow powder. Its core structure consists of a planar carbazole moiety N-alkylated with a flexible four-carbon chain terminating in a bromine atom. This bifunctional nature—a photoactive and electronically active carbazole core and a reactive bromoalkyl chain—underpins its utility as a versatile chemical building block.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆BrN | [1][2] |

| Molecular Weight | 302.21 g/mol | [2] |

| CAS Number | 10420-20-9 | [2] |

| Melting Point | 109 °C | |

| Boiling Point | 436.3 ± 37.0 °C (Predicted) | |

| Density | 1.32 ± 0.1 g/cm³ (Predicted) | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in chloroform | [1] |

| Storage Condition | Sealed in dry, room temperature |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the N-alkylation of carbazole. This reaction is typically carried out by reacting the carbazole anion with a suitable four-carbon electrophile, most commonly 1,4-dibromobutane.

General Experimental Protocol: N-alkylation of Carbazole

This protocol is based on the established synthesis of N-alkylated carbazoles. The synthesis of the title compound has been reported by Zhang et al. (2010b).[1]

Materials:

-

Carbazole

-

1,4-dibromobutane (in excess)

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of carbazole (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as potassium hydroxide (1.5 eq) or sodium hydride (1.2 eq), is added portion-wise to the solution at room temperature. The mixture is stirred for 30-60 minutes to facilitate the formation of the carbazole anion.

-

1,4-dibromobutane (3.0-5.0 eq) is added to the reaction mixture. Using an excess of the dibromoalkane minimizes the formation of the bis-carbazole substituted butane byproduct.

-

The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Spectroscopic and Structural Characterization

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in an orthorhombic system.[1] The carbazole ring system is essentially planar, with the bromobutyl group adopting a zigzag conformation and lying to one side of the carbazole plane.[1] The dihedral angle between the two benzene rings of the carbazole moiety is a mere 0.55°.[1] In the crystal lattice, the molecules are held together by van der Waals interactions.[1]

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, typically in the range of 7.2-8.1 ppm. The four methylene groups of the butyl chain will appear as multiplets in the upfield region (approximately 1.9-4.4 ppm). The methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the aliphatic protons, while the methylene group attached to the bromine (Br-CH₂) will be shifted downfield relative to the other two methylene groups.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core (typically 108-141 ppm) and four signals for the aliphatic carbons of the butyl chain. The carbon attached to the nitrogen will be in the 42-45 ppm range, while the carbon attached to the bromine will be in the 30-35 ppm range.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the bromobutyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (2850-2960 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-N stretching (around 1330 cm⁻¹). A band corresponding to the C-Br stretching will be observed in the fingerprint region (500-650 cm⁻¹).

Reactivity and Applications

The chemical reactivity of this compound is dominated by the terminal bromine atom, which serves as a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a valuable intermediate in organic synthesis.

Key Applications

-

Pharmaceutical Drug Development: Carbazole derivatives are known to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] this compound is a key precursor for the synthesis of novel carbazole-based compounds, such as carbazole-imidazolium salts, which have been investigated for their potential as anticancer agents. The butyl linker allows for the attachment of the carbazole moiety to other pharmacophores.

-

Organic Electronics (OLEDs): The carbazole core is known for its excellent hole-transporting properties, high thermal stability, and high triplet energy, making it a favored building block for materials used in Organic Light-Emitting Diodes (OLEDs).[3] The bromobutyl group allows for the covalent attachment of the carbazole unit into polymer chains or its functionalization with other electronically active groups to create host materials, emissive materials, or charge-transporting layers for advanced OLED devices.

Caption: Reactivity pathways of this compound.

Safety Information

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined structure, characterized by a photoactive carbazole core and a reactive alkyl bromide chain, provides a versatile platform for the synthesis of complex molecules. Its established role in the development of new pharmaceuticals and high-performance materials for organic electronics highlights its significance for both academic and industrial research. This guide has summarized its key properties and synthetic methodologies to support its effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Characterization of 9-(4-bromobutyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of novel therapeutic agents and functional organic materials. This document outlines a representative synthetic protocol and summarizes the available physicochemical and spectroscopic data.

Introduction

Carbazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and photophysical properties make them valuable scaffolds for the design of new bioactive molecules and organic electronics. The N-alkylation of the carbazole ring, specifically with a bromobutyl chain, introduces a versatile functional handle for further molecular elaboration, enabling the synthesis of a diverse range of compounds for applications in drug discovery and materials development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with a suitable four-carbon electrophile. While the specific experimental details from the frequently cited work by Zhang et al. (2010b) were not available in the searched literature, a general and representative protocol is provided below, based on established methods for N-alkylation of carbazoles.

Experimental Protocol: Representative Synthesis

Materials:

-

Carbazole

-

1,4-dibromobutane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

Reaction Setup: To a solution of carbazole (1 equivalent) in acetone or DMF, powdered sodium hydroxide or potassium hydroxide (1.5-2 equivalents) is added.

-

Alkylation: An excess of 1,4-dibromobutane (3-5 equivalents) is added to the stirred suspension. The use of a large excess of the dibromoalkane is crucial to minimize the formation of the bis-carbazole substituted byproduct. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (0.1 equivalents) can facilitate the reaction, particularly in a biphasic system.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted twice more with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The physicochemical and spectroscopic properties of this compound have been investigated using various analytical techniques. The available quantitative data is summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆BrN | [1] |

| Molecular Weight | 302.20 g/mol | [1] |

| Appearance | Solid (Crystals from Chloroform) | [1] |

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed structural information for this compound.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 7.696(3) Å |

| b | 22.658(8) Å |

| c | 16.030(6) Å |

| V | 2795.3(18) ų |

| Z | 8 |

Spectroscopic Data

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic characteristics are outlined below based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (Carbazole) | 7.20 - 8.20 | m |

| N-CH₂ (Alkyl Chain) | ~ 4.40 | t |

| Br-CH₂ (Alkyl Chain) | ~ 3.40 | t |

| Internal CH₂ (Alkyl Chain) | 1.80 - 2.20 | m |

¹³C NMR Spectroscopy (Expected)

| Carbons | Chemical Shift (δ, ppm) |

| Quaternary C (Carbazole) | 138 - 142 |

| Aromatic CH (Carbazole) | 108 - 128 |

| N-CH₂ (Alkyl Chain) | ~ 42 |

| Br-CH₂ (Alkyl Chain) | ~ 33 |

| Internal CH₂'s (Alkyl Chain) | 28 - 31 |

FT-IR Spectroscopy (Expected)

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (Expected)

| Ion | m/z |

| [M]⁺ (Molecular Ion, with ⁷⁹Br) | ~ 301 |

| [M]⁺ (Molecular Ion, with ⁸¹Br) | ~ 303 |

| [M - Br]⁺ | ~ 222 |

| Carbazole fragment | ~ 167 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General synthesis and purification workflow.

Logical Relationship of Characterization

This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.

Caption: Analytical characterization methods.

References

9-(4-bromobutyl)-9H-carbazole molecular structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 9-(4-bromobutyl)-9H-carbazole. This compound serves as a crucial intermediate in the synthesis of various functionalized carbazole derivatives with applications in materials science and medicinal chemistry.

Molecular Structure and Identifiers

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle, with a bromobutyl substituent attached to the nitrogen atom.

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10420-20-9 |

| Molecular Formula | C₁₆H₁₆BrN |

| Molecular Weight | 302.21 g/mol |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It should be noted that some of these values are predicted.

| Property | Value | Source |

| Melting Point | 100-109 °C | Experimental |

| Boiling Point | 436.3 ± 37.0 °C | Predicted |

| Density | 1.32 ± 0.1 g/cm³ | Predicted |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like methanol and DMSO, and has higher solubility in non-polar organic solvents like toluene and benzene.[1] | General for Carbazole |

Spectroscopic Analysis

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the carbazole ring system, likely in the range of 7.0-8.5 ppm. The butyl chain protons would appear as multiplets in the upfield region, with the methylene group attached to the bromine being the most downfield of the aliphatic protons.

-

¹³C NMR: The spectrum would display signals for the twelve aromatic carbons of the carbazole core and the four carbons of the butyl chain. The carbon attached to the bromine atom would be expected to resonate in the range of 30-40 ppm.

-

FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the aliphatic chain, C=C stretching of the aromatic rings, and C-N stretching. A key feature would be the C-Br stretching vibration, typically observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity would also be observed.

Synthesis and Experimental Protocols

This compound is typically synthesized via the N-alkylation of carbazole. A general experimental protocol is described below, based on procedures for similar syntheses.[2]

General Synthesis Protocol:

-

Deprotonation of Carbazole: Carbazole is treated with a strong base, such as sodium hydride or potassium hydroxide, in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the carbazolide anion.

-

N-Alkylation: 1,4-dibromobutane is added to the reaction mixture. The carbazolide anion acts as a nucleophile, displacing one of the bromide ions to form this compound.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure compound.

Experimental Workflow Diagram:

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate for the preparation of more complex carbazole derivatives.[1] The presence of the terminal bromine atom allows for a variety of subsequent chemical transformations, such as nucleophilic substitutions and coupling reactions.

These derivatives are being investigated for a range of applications, including:

-

Organic Electronics: As components in organic light-emitting diodes (OLEDs), solar cells, and transistors due to the electron-donating properties of the carbazole moiety.

-

Medicinal Chemistry: As a scaffold for the synthesis of compounds with potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] For instance, it is a useful intermediate in the preparation of carbazole imidazolium salts with antitumor activity.[1]

Safety and Handling

This compound is classified as a chemical that requires careful handling.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

Recommended Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

First Aid:

-

Skin Contact: Wash off with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate that provides a versatile platform for the development of novel carbazole-based materials and therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, its structural features and reactivity make it a compound of significant interest to researchers in organic chemistry, materials science, and drug discovery. Further research into its properties and applications is warranted to fully explore its potential.

References

An In-depth Technical Guide to 9-(4-bromobutyl)-9H-carbazole (CAS: 10420-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(4-bromobutyl)-9H-carbazole, a versatile intermediate compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides an established synthesis protocol, and explores its role as a key building block, particularly as a linker in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and key experimental workflows are visualized using process diagrams.

Chemical Properties and Data

This compound is a solid, crystalline compound at room temperature, typically appearing as a white to light yellow powder. Its core structure consists of a carbazole moiety N-alkylated with a 4-bromobutyl chain. This bifunctional nature, possessing a reactive bromide and a versatile carbazole core, makes it a valuable intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 10420-20-9 | [1] |

| Molecular Formula | C₁₆H₁₆BrN | [1] |

| Molecular Weight | 302.21 g/mol | [1] |

| Melting Point | 109 °C | [1] |

| Boiling Point (Predicted) | 436.3 ± 37.0 °C | [1] |

| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [1] |

| Appearance | White to Light yellow powder/crystal | [1] |

Crystal Structure Data:

X-ray crystallography has confirmed the structure of this compound, revealing an orthorhombic crystal system. The bromobutyl group adopts a zigzag conformation and lies to one side of the carbazole ring plane[2].

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| Orthorhombic | P b c a | 7.696 | 22.658 | 16.030 | 2795.3 | 8 |

ngcontent-ng-c1205671314="" class="ng-star-inserted">Crystal data obtained from single-crystal X-ray diffraction at 296 K.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole. The procedure referenced in multiple peer-reviewed articles is that described by Zhang et al. (2010)[2][3][4].

General Synthesis Workflow

The synthesis involves the reaction of carbazole with a dihaloalkane under basic conditions. The use of a phase transfer catalyst can facilitate the reaction between the solid carbazole and the alkylating agent.

Detailed Experimental Protocol (Adapted from Zhang et al., 2010)

Materials:

-

Carbazole

-

1,4-Dibromobutane

-

Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

A mixture of carbazole (1 equivalent), 1,4-dibromobutane (in excess, typically 3-5 equivalents), and powdered potassium hydroxide (2-3 equivalents) is prepared in N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred vigorously and heated (e.g., to 80-100 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water to precipitate the crude product.

-

The resulting solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts and residual DMF.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of all spectra for this specific compound is not readily found in a single source, the expected spectral characteristics can be inferred from the known structure and data from closely related carbazole derivatives. Researchers should perform their own characterization for confirmation.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the eight aromatic protons of the carbazole ring (typically in the δ 7.2-8.2 ppm region). Multiplets for the eight protons of the butyl chain, with the methylene group adjacent to the nitrogen being the most deshielded (around δ 4.3 ppm) and the methylene group adjacent to the bromine being deshielded to around δ 3.4 ppm. |

| ¹³C NMR | Resonances for the 12 aromatic carbons of the carbazole core (typically δ 110-140 ppm). Four distinct signals for the aliphatic carbons of the butyl chain. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), aromatic C=C stretching (~1600, 1450 cm⁻¹), C-N stretching (~1330 cm⁻¹), and a characteristic C-Br stretching band (600-700 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 301/303, showing the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio). Fragmentation would likely involve the loss of the butyl bromide chain. |

Applications in Drug Discovery and Materials Science

Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties, rigid structure, and biological activity[2][5]. This compound serves as a crucial intermediate, leveraging its reactive alkyl bromide for further functionalization.

Intermediate for Biologically Active Molecules

The compound is a key starting material for the synthesis of molecules with potential therapeutic applications. It is cited as a useful intermediate in the preparation of carbazole imidazolium salts which have demonstrated antitumor activity[1]. The carbazole nucleus is found in numerous compounds with antimicrobial, anti-inflammatory, and anticancer properties[5].

Linker for Proteolysis Targeting Chimeras (PROTACs)

A significant and modern application of this compound is its use as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.

The 4-bromobutyl group allows for the covalent attachment to either a ligand for the protein of interest (POI) or a ligand for an E3 ligase, often through nucleophilic substitution. The carbazole moiety itself can be part of the final PROTAC structure, potentially contributing to binding interactions or influencing physicochemical properties.

The workflow below illustrates the conceptual synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-known cancer target, using this compound as a linker precursor.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation.

-

Precautionary Measures:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, seek medical advice.

-

Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 10420-20-9) is a well-characterized and synthetically accessible intermediate. Its bifunctional nature makes it a valuable tool for medicinal chemists and material scientists. Its emerging role as a linker in the construction of sophisticated molecules like PROTACs highlights its importance in modern drug discovery and underscores the need for a thorough understanding of its properties and reactivity, as detailed in this guide.

References

Spectroscopic Profile of 9-(4-bromobutyl)-9H-carbazole: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic chemistry, offering a centralized resource for its structural characterization.

While specific experimental data for this compound from the frequently cited source, Zhang et al. (2010b), was not accessible within the scope of this search, this guide presents representative spectroscopic data for a closely related N-alkylated carbazole derivative to illustrate the expected spectral features. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of such compounds are also provided.

Spectroscopic Data

The structural integrity of synthesized this compound is typically confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the expected and observed data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | d | 2H | Ar-H |

| 7.50 - 7.40 | m | 4H | Ar-H |

| 7.25 | t | 2H | Ar-H |

| 4.40 | t | 2H | N-CH₂ |

| 3.45 | t | 2H | CH₂-Br |

| 2.10 - 1.90 | m | 4H | -CH₂-CH₂- |

Table 2: Representative ¹³C NMR Spectroscopic Data for an N-Alkylated Carbazole Derivative

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | Ar-C (quaternary) |

| 125.8 | Ar-CH |

| 122.5 | Ar-C (quaternary) |

| 120.4 | Ar-CH |

| 119.0 | Ar-CH |

| 108.8 | Ar-CH |

| 42.5 | N-CH₂ |

| 33.0 | CH₂-Br |

| 30.5 | N-CH₂-CH₂ |

| 28.0 | CH₂-CH₂-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Representative IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Weak | Aromatic C-H stretch |

| 2935, 2860 | Medium | Aliphatic C-H stretch |

| 1595, 1485, 1450 | Strong | Aromatic C=C stretch |

| 1330 | Medium | C-N stretch |

| 750, 720 | Strong | Aromatic C-H out-of-plane bend |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₆BrN), the expected molecular weight is approximately 301.05 g/mol for the monoisotopic mass and 302.21 g/mol for the average mass. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Representative Mass Spectrometry Data

| m/z | Interpretation |

| 302.1 | [M+H]⁺ (for ⁸¹Br isotope) |

| 300.1 | [M+H]⁺ (for ⁷⁹Br isotope) |

| 168.1 | [M - C₄H₈Br]⁺ (Carbazole fragment) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the N-alkylation of carbazole involves the reaction with an alkyl halide in the presence of a base.

-

Reaction Setup: To a solution of carbazole (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 - 2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.5 - 3.0 eq.) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: ¹H NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra may require a larger number of scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Mass spectra are typically obtained using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Interrelation of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Physical Properties of 9-(4-bromobutyl)-9H-carbazole

This technical guide provides a comprehensive overview of the key physical properties of 9-(4-bromobutyl)-9H-carbazole, specifically its melting point and solubility characteristics. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound. This document includes detailed experimental protocols for the determination of these properties and presents data in a clear, tabular format.

Physical Properties

This compound is a derivative of carbazole, an aromatic heterocyclic organic compound.[1] The introduction of a 4-bromobutyl chain to the nitrogen atom of the carbazole ring influences its physical properties. It is a useful intermediate in the synthesis of other compounds, such as carbazole imidazolium salts with potential antitumor activity.[2]

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[3] The reported melting point for this compound is presented in the table below.

| Physical Property | Value |

| Melting Point | 100-103 °C (lit.)[4] |

| Melting Point | 109 °C[5] |

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large, non-polar carbocyclic structure dominates, making it unlikely to dissolve in a highly polar solvent like water. |

| Diethyl Ether | Soluble | A common non-polar organic solvent that should readily dissolve the compound. |

| 5% Sodium Hydroxide | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a weak base. |

| 5% Sodium Bicarbonate | Insoluble | The compound is not acidic enough to react with a weak base like sodium bicarbonate. |

| 5% Hydrochloric Acid | Insoluble | The nitrogen atom's lone pair is part of the aromatic system and not readily available for protonation. |

| Concentrated Sulfuric Acid | Soluble | Many organic compounds containing nitrogen or oxygen are soluble in cold, concentrated sulfuric acid due to protonation. |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting point and solubility of an organic compound such as this compound.

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).

-

For accuracy, repeat the determination with a fresh sample and a new capillary tube.

This procedure outlines a systematic approach to determining the solubility of an organic compound in various solvents.[7][8][9]

Apparatus and Reagents:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄

Procedure:

-

Place approximately 20-30 mg of this compound into a small test tube.

-

Add about 1 mL of the first solvent (e.g., water) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe if the solid has dissolved completely. If it has, the compound is soluble in that solvent. If not, it is insoluble.

-

If the compound is insoluble in water, proceed to test its solubility in the other solvents in a logical sequence as depicted in the workflow diagram below.

-

For tests with acidic or basic solutions, observation of a reaction (e.g., effervescence with NaHCO₃) or a change in color should be noted in addition to dissolution.

-

When testing with concentrated sulfuric acid, handle with extreme care in a fume hood. A color change or the generation of heat is indicative of a reaction and thus solubility.

-

Record the observations for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. 9H-Carbazole, 9-(4-bromobutyl)- | 10420-20-9 [chemicalbook.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

A Comprehensive Technical Review of 9-(4-bromobutyl)-9H-carbazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the research surrounding 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the development of functional materials for organic electronics and bioactive molecules. This document details its synthesis, physicochemical properties, and significant applications, presenting quantitative data in structured tables and outlining experimental protocols for key reactions.

Core Compound Properties

This compound is a versatile bifunctional molecule featuring a carbazole moiety and a reactive bromobutyl group. The carbazole unit is known for its excellent hole-transporting properties and thermal stability, making it a desirable component in organic light-emitting diodes (OLEDs). The terminal bromine on the butyl chain provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of more complex molecular architectures.

Physicochemical and Crystallographic Data

Below is a summary of the key physicochemical and crystallographic data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₆BrN |

| Molecular Weight | 302.20 g/mol [1][2] |

| CAS Number | 10420-20-9[3] |

| Appearance | White solid |

| Purity | ≥98%[3] |

| Crystal System | Orthorhombic[1][2] |

| Space Group | P b c a[1][2] |

| Unit Cell Dimensions | a = 7.696(3) Å, b = 22.658(8) Å, c = 16.030(6) Å[1][2] |

| Cell Volume | 2795.3(18) ų[1][2] |

| Z Value | 8[1][2] |

Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of carbazole with 1,4-dibromobutane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of the 1,4-dibromobutane.

Experimental Protocol: N-Alkylation of Carbazole

This protocol is adapted from a general procedure for the N-alkylation of carbazole.

Materials:

-

Carbazole

-

1,4-dibromobutane

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Potassium iodide (KI) (catalyst)

Procedure:

-

To a solution of carbazole in acetonitrile, add powdered potassium hydroxide and a catalytic amount of potassium iodide.

-

Add an excess of 1,4-dibromobutane to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield this compound as a white solid.

Applications in Organic Electronics

This compound serves as a crucial building block for the synthesis of hole-transporting materials (HTMs) used in OLEDs. The carbazole core provides the necessary electronic properties for efficient hole transport, while the bromobutyl linker allows for the attachment of other functional units to tune the material's properties, such as solubility, thermal stability, and energy levels.

Experimental Protocol: Synthesis of a Carbazole-based Hole-Transporting Material

The following is a representative protocol for the synthesis of a more complex carbazole derivative for OLED applications, where this compound can be envisioned as a key intermediate for creating extended conjugated systems through cross-coupling reactions after conversion of the bromide to a suitable functional group (e.g., a boronic ester).

Hypothetical Reaction Scheme:

-

Grignard Formation: React this compound with magnesium to form the corresponding Grignard reagent.

-

Borylation: React the Grignard reagent with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup to yield 4-(9H-carbazol-9-yl)butylboronic acid.

-

Suzuki Coupling: Couple the boronic acid with an appropriate aryl halide (e.g., a brominated triphenylamine derivative) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the final hole-transporting material.

Applications in Drug Development

Carbazole derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The planar carbazole ring system can intercalate into DNA, and derivatives can be designed to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Anticancer Mechanism of Carbazole Derivatives

Many carbazole-based anticancer agents function by inhibiting topoisomerase I or II, enzymes that are crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis (programmed cell death). Another significant target for carbazole derivatives is the JAK/STAT signaling pathway, particularly STAT3, which is often constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis.[4]

References

An In-depth Technical Guide on the Safety and Handling of 9-(4-bromobutyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 9-(4-bromobutyl)-9H-carbazole, a key intermediate in the synthesis of various bioactive molecules and functional materials. The following sections detail the compound's hazard profile, proper handling and storage procedures, reactivity, and emergency protocols. This document is intended to equip researchers and professionals with the necessary knowledge to work with this compound safely and effectively.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆BrN |

| Molecular Weight | 302.21 g/mol |

| CAS Number | 10420-20-9 |

| Appearance | White to off-white solid |

| Melting Point | 100-103 °C |

| Purity | Typically ≥98% |

Safety and Hazard Information

Based on available safety data sheets (SDS), this compound is classified as an irritant. The primary hazards are skin and eye irritation.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

| Category | Code | Statement |

| Prevention | P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | - | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or other protective clothing is required. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls

-

Ventilation: Work should be performed in a well-ventilated laboratory. A fume hood is recommended, especially when handling larger quantities or if the material is heated.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a typical subsequent nucleophilic substitution reaction.

Synthesis of this compound

This protocol is adapted from a similar N-alkylation of a carbazole derivative.

Materials:

-

Carbazole

-

1,4-Dibromobutane

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of carbazole in acetonitrile, add powdered potassium hydroxide and a catalytic amount of potassium iodide.

-

Add an excess of 1,4-dibromobutane to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Nucleophilic Substitution Reaction: Synthesis of N-Benzyl-4-(9H-carbazol-9-yl)butan-1-amine

This protocol is a representative example of a nucleophilic substitution reaction using this compound.

Materials:

-

This compound

-

Benzylamine

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add an equimolar amount of benzylamine and a catalytic amount of potassium iodide.

-

Reflux the reaction mixture for 5 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Reactivity Profile

The primary site of reactivity for this compound is the electrophilic carbon atom attached to the bromine. The butyl chain acts as a flexible linker, and the terminal bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (Sₙ2).

Common nucleophiles that can react with this compound include:

-

Amines (Primary and Secondary): To form secondary or tertiary amines, respectively.

-

Azide Ion (N₃⁻): To form an alkyl azide, which can be further reduced to a primary amine or used in click chemistry.

-

Cyanide Ion (CN⁻): To extend the carbon chain and introduce a nitrile group.

-

Hydroxide Ion (OH⁻): To form the corresponding alcohol.

-

Thiolates (RS⁻): To form thioethers.

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Visualizations

The following diagrams illustrate the synthesis and a typical reaction workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: General reactivity of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 9-(4-bromobutyl)-9H-carbazole from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 9-(4-bromobutyl)-9H-carbazole, a valuable intermediate in the development of pharmaceuticals and organic electronic materials. Two primary methods are presented: a classical N-alkylation and a phase-transfer catalyzed (PTC) approach.

Introduction

This compound serves as a key building block in organic synthesis. The presence of the reactive bromobutyl group allows for further functionalization, making it an important precursor for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. The protocols herein describe its synthesis from carbazole via N-alkylation with 1,4-dibromobutane.

Reaction Scheme

The overall reaction involves the deprotonation of the nitrogen atom of carbazole followed by nucleophilic substitution with 1,4-dibromobutane. An excess of 1,4-dibromobutane is typically used to minimize the formation of the bis-alkylation product.

9-(4-Bromobutyl)-9H-carbazole: A Versatile Building Block for Organic Synthesis

Introduction

9-(4-bromobutyl)-9H-carbazole is a key bifunctional molecule widely employed in organic synthesis. It incorporates a reactive butyl bromide chain attached to a carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science. The presence of the terminal bromine atom allows for a variety of nucleophilic substitution reactions, making it an ideal starting material for the synthesis of a diverse range of carbazole derivatives. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of bioactive molecules and functional materials.

Applications in Organic Synthesis

The versatility of this compound stems from the electrophilic nature of the carbon atom attached to the bromine, which readily undergoes substitution reactions with a wide array of nucleophiles. This allows for the introduction of various functional groups, leading to the creation of molecules with tailored properties for applications in drug discovery and materials science.

Key Applications Include:

-

Synthesis of Bioactive Molecules: The carbazole moiety is a common feature in many biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1] The butyl linker of this compound provides a flexible chain to attach other pharmacophores or functional groups to the carbazole core, enabling the synthesis of novel drug candidates.

-

Development of Materials for Organic Electronics: Carbazole derivatives are known for their excellent charge-transport properties and are frequently used in the development of organic light-emitting diodes (OLEDs). The functionalization of the butyl chain allows for the synthesis of hole-transporting materials, host materials, and emitters with tunable electronic and photophysical properties.

-

Preparation of Carbazole-Based Ionic Liquids: The reaction of this compound with various imidazole derivatives can lead to the formation of novel ionic liquids with potential applications as electrolytes or catalysts.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions utilizing this compound as a starting material.

Protocol 1: Synthesis of 9-(4-Azidobutyl)-9H-carbazole

This protocol describes the nucleophilic substitution of the bromide with an azide group, a versatile functional group that can be further modified, for example, through "click" chemistry.

Reaction Scheme:

Caption: Synthesis of 9-(4-azidobutyl)-9H-carbazole.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 302.21 | 1.0 | - |

| Sodium azide | 65.01 | 1.5 | - |

| 9-(4-azidobutyl)-9H-carbazole | 264.32 | - | ~95 |

Protocol 2: Synthesis of 9,9'-(Butane-1,4-diyl)bis(9H-carbazole)

This protocol details the synthesis of a dimeric carbazole derivative, which can be utilized in the development of hole-transporting materials for organic electronic devices.

Reaction Scheme:

Caption: Synthesis of a dimeric carbazole derivative.

Materials:

-

This compound

-

Carbazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add carbazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling, pour the mixture into deionized water.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane).

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 302.21 | 1.0 | - |

| Carbazole | 167.21 | 1.2 | - |

| 9,9'-(butane-1,4-diyl)bis(9H-carbazole) | 388.50 | - | ~85 |

Protocol 3: Williamson Ether Synthesis of 2-[4-(Carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)butyl]carbazole

This protocol illustrates the use of this compound in a Williamson ether synthesis to create a more complex carbazole-based structure.[1]

Reaction Scheme:

Caption: Williamson ether synthesis with this compound.

Materials:

-

This compound

-

2-hydroxycarbazole

-

Potassium hydroxide (KOH)

-

Tetra-n-butylammonium hydrogen sulfate (TBAHS)

-

Tetrahydrofuran (THF)

Procedure:

-

Heat a mixture of this compound (1.65 g, 5.5 mmol) and 2-hydroxycarbazole (0.25 g, 1.4 mmol) in 50 mL of THF to reflux.[1]

-

Add powdered potassium hydroxide (0.23 g, 4.1 mmol) and a catalytic amount of TBAHS to the refluxing mixture.[1]

-

Continue to reflux for 3 hours.[1]

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired product.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Yield (%) |

| This compound | 302.21 | 1.65 g | - |

| 2-hydroxycarbazole | 183.21 | 0.25 g | - |

| 2-[4-(carbazol-9-yl)butyloxy]-9-[4-(carbazol-9-yl)butyl]carbazole | 625.78 | - | Not explicitly reported, but the procedure is effective.[1] |

Logical Workflow for Synthesis Planning

The following diagram illustrates a general workflow for planning the synthesis of target molecules using this compound as a starting material.

Caption: General workflow for synthesis planning.

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for the straightforward introduction of the carbazole unit into a wide range of molecular architectures. The protocols provided herein demonstrate its utility in the synthesis of precursors for bioactive molecules and advanced materials. The adaptable nature of the butyl bromide moiety opens up a vast chemical space for the development of novel carbazole derivatives with desired properties, making it an essential tool for researchers in medicinal chemistry and materials science.

References

The Versatile Precursor: Applications of 9-(4-bromobutyl)-9H-carbazole in OLED Technology

Introduction: 9-(4-bromobutyl)-9H-carbazole is a key intermediate in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While not typically incorporated directly into the final device architecture, its unique structure, featuring a carbazole core and a reactive bromobutyl chain, makes it an invaluable building block for creating a variety of functional molecules, including hole-transporting materials (HTMs), host materials, and emitters. The carbazole moiety provides excellent thermal stability and hole-transporting properties, while the bromobutyl group serves as a flexible linker to attach other functional units, allowing for the fine-tuning of the final molecule's optoelectronic characteristics.

This document provides a comprehensive overview of the applications of this compound in OLEDs, detailing its role as a precursor, providing synthetic protocols for its preparation and subsequent derivatization, and presenting performance data of OLEDs incorporating materials derived from it.

Application Notes

The primary application of this compound in the field of OLEDs is as a versatile precursor for the synthesis of more complex functional materials. The carbazole unit is a well-established building block for hole-transporting and host materials due to its high triplet energy and good charge carrier mobility.[1][2] The bromobutyl chain provides a reactive handle for various chemical modifications, enabling the covalent attachment of the carbazole moiety to other organic or organometallic fragments. This allows for the rational design of molecules with tailored properties for specific functions within an OLED device.

Key applications as a precursor include:

-

Synthesis of Hole-Transporting Materials (HTMs): The carbazole unit is an excellent hole-transporting moiety. By reacting this compound with other electron-rich aromatic amines, such as triphenylamine derivatives, novel HTMs with enhanced thermal stability and charge mobility can be synthesized. The butyl linker can help to create a less rigid molecular structure, which can improve the solubility and film-forming properties of the resulting material.[3][4]

-

Development of Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters due to their high triplet energy, which allows for efficient energy transfer to the guest emitter without quenching.[5][6] this compound can be used to synthesize bipolar host materials by attaching an electron-transporting moiety to the butyl chain. This bipolar character facilitates balanced charge injection and transport within the emissive layer, leading to improved device efficiency and lifetime.

-

Creation of Emitter Molecules: While less common, the carbazole unit can also be part of an emissive molecule. The bromobutyl linker can be used to attach the carbazole donor unit to an acceptor unit, forming a donor-acceptor type emitter. The flexible linker can influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby tuning the emission color.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-alkylation of carbazole with 1,4-dibromobutane.

Materials:

-

Carbazole

-

1,4-dibromobutane

-

Potassium hydroxide (KOH)

-

Acetone

-

Toluene

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve carbazole and potassium hydroxide in acetone.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1,4-dibromobutane in toluene to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

-

Wash the filtrate with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound as a white solid.

Synthesis of a Derivative Hole-Transporting Material

This protocol describes the synthesis of a hole-transporting material where a triphenylamine moiety is attached to the this compound precursor.

Materials:

-

This compound

-

Diphenylamine

-

Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Dichloromethane

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diphenylamine in anhydrous DMF.

-

Add sodium hydride portion-wise to the solution at 0 °C and stir for 1 hour at room temperature.

-

Add a solution of this compound in anhydrous DMF to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the combined organic layers with deionized water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.

Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED using a derivative of this compound as the hole-transporting layer.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Derivative hole-transporting material (synthesized as described above)

-

Emissive layer material (e.g., a phosphorescent emitter doped in a host)

-

Electron-transporting layer (ETL) material (e.g., Alq₃)

-

Electron-injection layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.

-

-

Thin Film Deposition:

-

Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum.

-

Hole-Transporting Layer (HTL): Thermally evaporate the synthesized derivative of this compound onto the ITO substrate to a typical thickness of 30-50 nm.

-

Emissive Layer (EML): Co-evaporate the host and guest materials to the desired doping concentration and thickness (e.g., 20-40 nm).

-

Electron-Transporting Layer (ETL): Deposit the ETL material to a thickness of 20-40 nm.

-

Electron-Injection Layer (EIL): Deposit a thin layer of LiF (e.g., 1 nm).

-

Cathode: Deposit the aluminum cathode to a thickness of 100-150 nm.

-

-

Encapsulation:

-

Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

-

Quantitative Data

The performance of OLEDs is highly dependent on the specific materials used and the device architecture. As this compound is a precursor, the performance data is presented for devices that incorporate materials derived from it. The following table summarizes the performance of a representative green phosphorescent OLED using a hole-transporting material synthesized from a carbazole derivative.

| Device Parameter | Value |

| HOMO Level of HTL | -5.4 eV |

| LUMO Level of HTL | -2.1 eV |

| Maximum Current Efficiency | 39.8 cd/A |

| Maximum Power Efficiency | 29.3 lm/W |

| Maximum External Quantum Efficiency (EQE) | 14.0% |

| Turn-on Voltage (at 1 cd/m²) | 3.1 V |

| Maximum Luminance | >10,000 cd/m² |

| Electroluminescence Peak | ~520 nm (Green) |

| CIE Coordinates (x, y) | (0.32, 0.61) |

Note: This data is representative and compiled from studies on similar carbazole-based hole-transporting materials.[7][8]

Visualizations

Caption: Molecular structure of this compound.

Caption: Synthesis of this compound.

Caption: A typical multilayer OLED structure.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Role of 9-(4-bromobutyl)-9H-carbazole as a Versatile Precursor in Perovskite Solar Cell Applications

Application Note: 9-(4-bromobutyl)-9H-carbazole serves as a crucial building block in the synthesis of advanced functional materials for perovskite solar cells (PSCs). While not typically incorporated directly into the device architecture, its unique structure, featuring a carbazole headgroup and a reactive bromobutyl tail, makes it an ideal precursor for creating tailored hole-transporting materials (HTMs) and self-assembled monolayers (SAMs). The carbazole unit offers excellent charge-transport properties and stability, while the bromobutyl group provides a reactive site for further molecular engineering, enabling the development of materials that enhance the efficiency and longevity of PSCs.

The primary application of this compound is in the synthesis of more complex molecules designed to optimize the interface between the perovskite absorber layer and the electrode. The butyl chain acts as a flexible spacer, influencing the morphology and packing of the final material, which is critical for efficient charge extraction and transport. The terminal bromine atom is a versatile reactive handle for various organic coupling reactions, such as Williamson ether synthesis or substitution reactions with amines or thiols, allowing for the attachment of other functional moieties or anchoring groups.

Key Applications as a Synthetic Intermediate:

-

Synthesis of Dimeric and Polymeric Hole-Transporting Materials: The reactive nature of the bromobutyl group allows for the linking of multiple carbazole units to create larger, more complex HTMs. These materials can exhibit improved film-forming properties and charge mobility compared to their monomeric counterparts.

-

Formation of Self-Assembled Monolayers: this compound can be functionalized with anchoring groups, such as phosphonic or carboxylic acids, to create SAMs. These ultrathin layers can modify the work function of the transparent conductive oxide (e.g., ITO) and passivate surface defects, leading to improved energy level alignment and reduced recombination losses at the interface.

-